3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione
CAS No.: 16043-40-6
Cat. No.: VC21058083
Molecular Formula: C22H16N2O2
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16043-40-6 |
|---|---|
| Molecular Formula | C22H16N2O2 |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 3,10-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione |
| Standard InChI | InChI=1S/C22H16N2O2/c1-11-3-5-13-17(7-11)23-19-9-16-20(10-15(19)21(13)25)24-18-8-12(2)4-6-14(18)22(16)26/h3-10H,1-2H3,(H,23,25)(H,24,26) |
| Standard InChI Key | SMNAVTCHDQBEEJ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=C(C=C5)C |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=C(C=C5)C |
Introduction
Chemical Structure and Identification
3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione features a complex molecular architecture characterized by a quinoline moiety fused with an acridine structure, with methyl groups at positions 3 and 10. The compound is identified by multiple parameters that uniquely define its chemical identity.
Basic Chemical Identity
The compound is classified as a quinoline derivative with a fused acridine structure, bearing two methyl substituents and two carbonyl groups. Its structure and identity are defined by the following parameters:
Table 1: Chemical Identity Parameters of 3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione
| Parameter | Value |
|---|---|
| CAS Registry Number | 16043-40-6 |
| Molecular Formula | C₂₂H₁₆N₂O₂ |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 3,10-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione |
| PubChem Compound ID | 11382230 |
Structural Representation
The molecular structure can be represented through various chemical notation systems that encode its structural arrangement:
Table 2: Structural Representation Codes
| Notation Type | Code |
|---|---|
| Standard InChI | InChI=1S/C22H16N2O2/c1-11-3-5-13-17(7-11)23-19-9-16-20(10-15(19)21(13)25)24-18-8-12(2)4-6-14(18)22(16)26/h3-10H,1-2H3,(H,23,25)(H,24,26) |
| Standard InChIKey | SMNAVTCHDQBEEJ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=C(C=C5)C |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=C(C=C5)C |
The compound contains a quinoline ring system fused with an acridine core, creating a tetracyclic structure. Two methyl groups are positioned at the 3 and 10 positions, while two carbonyl groups are located at positions 7 and 14. This structure confers unique physical and chemical properties to the molecule.
Physical and Chemical Properties
3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione possesses distinct physical and chemical properties that influence its applications and handling considerations.
Physical Properties
The physical characteristics of the compound determine its appearance and behavior under various conditions:
Table 3: Physical Properties
| Property | Description |
|---|---|
| Appearance | White/off-white or light yellow solid |
| Solubility | Limited solubility in water; more soluble in organic solvents |
| Physical Form | Crystalline solid |
Chemical Properties
The chemical reactivity of the compound is influenced by its heterocyclic structure and functional groups:
The compound contains two nitrogen atoms in its heterocyclic structure, which can participate in hydrogen bonding and act as weak bases, similar to the properties exhibited by acridine compounds . The two carbonyl groups at positions 7 and 14 are potential sites for nucleophilic attack and can participate in various chemical transformations. Additionally, the aromatic character of the ring system contributes to its stability and resistance to degradation, making it suitable for applications requiring chemical durability.
Applications and Uses
3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione has several applications stemming from its structural and chemical properties.
Industrial Applications
The compound is primarily utilized in industrial settings for:
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High-Performance Pigments: Its vibrant color properties and stability make it valuable in the production of high-performance pigments.
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Materials Development: The structural integrity of the compound makes it suitable for further chemical modifications essential for developing new materials or enhancing existing ones.
Research Applications
The compound is also employed in research contexts:
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Chemical Research: It serves as a model compound for studying heterocyclic chemistry and the properties of fused ring systems.
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Materials Science: Researchers use it to develop new materials with specific optical or electronic properties.
| Quantity | Price (€) |
|---|---|
| 5g | 32.00 |
| 25g | 40.00 |
| 100g | 101.00 |
| 500g | 299.00 |
| 2.5kg | 938.00 |
Structural Variants and Related Compounds
Several structurally related compounds share similarities with 3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione, offering insights into potential structural modifications and structure-activity relationships.
Isomeric and Related Structures
Table 5: Related Quinolinoacridine Derivatives
| Compound | CAS Number | Structural Difference |
|---|---|---|
| 2,9-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione | 980-26-7 | Methyl groups at positions 2 and 9 instead of 3 and 10 |
| 2,9-Dichloroquinolino[2,3-b]acridine-7,14(5H,12H)-dione | 3089-17-6 | Chloro substituents instead of methyl groups |
| N,N'-Dimethylquinacridone | 19205-19-7 | Different positioning of methyl groups on nitrogen atoms |
These structural variations can significantly influence the physical, chemical, and potentially biological properties of the compounds, providing opportunities for tailored applications.
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